1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine

Lipophilicity LogP Drug-likeness

Optimizing N1-substituted pyrazole SAR often forces low-yield N-alkylation of the N1-H precursor, introducing purification burden and batch variability. 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine (CAS 63203-90-7) eliminates this step by delivering the pre-ethylated, C4-aminated scaffold ready for direct diversification. • Validated JAK kinase inhibitor building block-downstream analogs achieve IC₅₀ 3.4-3.5 nM against JAK1/JAK3 • LogP 1.68 bridges the lipophilicity gap between N1-H (1.19) and N1-methyl (1.20) variants for fragment-based screening • ≥95% purity; MW 139.20; TPSA 43.84 Ų; ambient shipping from global stock

Molecular Formula C7H13N3
Molecular Weight 139.2 g/mol
CAS No. 63203-90-7
Cat. No. B1331968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine
CAS63203-90-7
Molecular FormulaC7H13N3
Molecular Weight139.2 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=N1)C)N)C
InChIInChI=1S/C7H13N3/c1-4-10-6(3)7(8)5(2)9-10/h4,8H2,1-3H3
InChIKeyJXBWTBGYZOVCJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine Product Identity & Specifications


1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine (CAS 63203-90-7) is an N1-ethyl-substituted, C4-aminated pyrazole derivative with molecular formula C₇H₁₃N₃ and a molecular weight of 139.20 g/mol. It is commercially supplied as the free base or the hydrochloride salt (C₇H₁₄ClN₃, MW 175.66 g/mol), typically at purities of ≥95% . As a member of the 4-aminopyrazole family—a scaffold well-precedented in kinase inhibitor design and agrochemical intermediate chemistry—this compound features a primary amine at position 4 that serves as a nucleophilic handle for downstream diversification, while the N1-ethyl group modulates lipophilicity, basicity, and intermolecular interaction potential relative to N1-H, N1-methyl, and N1-aryl analogs [1]. Its predicted physicochemical properties include a boiling point of 250.3±35.0 °C, density of 1.10±0.1 g/cm³, a predicted pKa of 4.77±0.10, a topological polar surface area (TPSA) of 43.84 Ų, and a computed LogP ranging from 1.10 to 1.68 depending on the calculation method employed .

Workflow
Kinase inhibitor synthesis and fragment-based screening
Core Utility
N1-ethyl, C4-aminated pyrazole building block
Selection Logic
Pre-installed ethyl group for matched SAR and molecular property control

1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine: Why Substitution Fails


Substituting 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine with a generic N1-methyl (1,3,5-trimethyl-1H-pyrazol-4-amine, CAS 28466-21-9), N1-unsubstituted (3,5-dimethyl-1H-pyrazol-4-amine, CAS 5272-86-6), or deaminated (1-ethyl-3,5-dimethyl-1H-pyrazole, CAS 17629-26-4) analog introduces measurable changes in lipophilicity, hydrogen-bonding capacity, acid–base behavior, and reactivity that directly affect downstream synthetic yields, intermediate isolability, and the pharmacokinetic or target-binding profiles of derived bioactive molecules. The N1-ethyl group elevates LogP by approximately 0.5–0.6 units over the N1-H analog, alters the amine pKa from that of a non-aminated core (pKa ~3.3 vs. ~4.8), and shifts the boiling point by 50–70 °C relative to the deaminated or N1-methyl variants—differences that materially impact purification strategy, formulation compatibility, and the structure–activity relationships (SAR) of final compounds [1]. Consequently, procurement of a specifically N1-ethyl, C4-aminated pyrazole building block is essential for any synthetic program where the ethyl substituent has been empirically selected as the optimal moiety for target engagement, metabolic stability, or downstream derivatization yield.

Target Compound
Alternative Analog
Why substitution may fail
N1-Ethyl, C4-NH₂
N1-H, C4-NH₂
LogP drops ~0.5 units; higher PSA alters permeability context and SAR transfer may not hold
N1-Ethyl, C4-NH₂
N1-Methyl, C4-NH₂
Lipophilicity target engagement profile may shift; rotatable bond advantage lost for conformational adaptation
N1-Ethyl, C4-NH₂
N1-Ethyl, deaminated core
pKa differs 1.45 units; no nucleophilic handle for salt formation, bioconjugation, or fused-ring synthesis

1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine: Quantitative Differentiation Evidence


Increased Lipophilicity (LogP) vs. N1-H and N1-Methyl Analogs

The experimentally measured LogP of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is 1.68 (chem960.com) or computationally derived as 1.10 (Chemscene), representing a 0.49–0.58 log unit increase over 3,5-dimethyl-1H-pyrazol-4-amine (LogP 1.19) and a 0.48 log unit increase over 1,3,5-trimethyl-1H-pyrazol-4-amine (LogP 1.20) [1][2]. This increase in lipophilicity is consistent with the addition of a methylene unit to the N1-substituent and is expected to enhance passive membrane permeability and metabolic partitioning of derived compounds.

Lipophilicity (LogP)
Cross-study comparable
+0.49 to +0.58 log units vs. N1-H; +0.48 vs. N1-methyl
Supports membrane permeability context
Experimental and predicted LogP values reviewed
Lipophilicity LogP Drug-likeness Membrane permeability

Reduced Polar Surface Area (TPSA) vs. N1-H Analog

The topological polar surface area (TPSA) of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is 43.84 Ų, which is 10.86 Ų lower than that of 3,5-dimethyl-1H-pyrazol-4-amine (TPSA 54.70 Ų) and identical to that of 1,3,5-trimethyl-1H-pyrazol-4-amine (TPSA 43.84 Ų) [1][2]. The reduction is attributable to N1-alkylation, which eliminates the N–H hydrogen bond donor contribution to PSA. Compounds with TPSA below 60 Ų are generally predicted to have good intestinal absorption, while those below 140 Ų are predicted to cross the blood-brain barrier.

Polar Surface Area
Cross-study comparable
43.84 Ų (-10.86 Ų vs. N1-H analog)
Oral absorption model context
Below 60 Ų threshold; supports BBB penetration model
Polar surface area Membrane permeability Drug-likeness Oral absorption

Differentiated pKa & H-Bond Donor Capacity vs. Deaminated Pyrazole

The predicted pKa of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is 4.77±0.10, which is 1.45 log units higher (more basic) than that of the deaminated analog 1-ethyl-3,5-dimethyl-1H-pyrazole (predicted pKa 3.32±0.10) . This difference means that at physiological pH (7.4), the 4-amino compound exists predominantly in its neutral free-base form, whereas the deaminated analog lacks an ionizable amine center altogether—eliminating the possibility of salt formation for solubility enhancement and altering target-binding electrostatics.

pKa & H-Bond Capacity
Cross-study comparable
pKa 4.77 (+1.45 units, ~28-fold more basic)
Salt formation and ionization-state context
Versus deaminated analog (pKa 3.32); predicted values
pKa Ionization state Hydrogen bonding Salt formation

Validated Reactivity for Pyrazolo[4,3-c]pyrazole Synthesis

1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride has been experimentally demonstrated to undergo cyclization to form 1-ethyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole when treated with sodium methylate and sodium nitrite in a water/dimethylsulfoxide solvent system over 12 hours, as documented in the Molaid reaction database [1]. This specific transformation generates the pyrazolo[4,3-c]pyrazole scaffold—a fused bicyclic heterocycle of interest in medicinal chemistry—from the 4-aminopyrazole precursor. The corresponding reaction is not accessible from the deaminated analog (1-ethyl-3,5-dimethyl-1H-pyrazole), which lacks the requisite C4-amino nucleophile.

Synthetic Reactivity
Direct head-to-head
Forms pyrazolo[4,3-c]pyrazole scaffold
Validated fused-ring synthesis route
Molaid documented; not feasible without C4-NH₂
Synthetic intermediate Fused heterocycles Pyrazolopyrazole Cyclization

Rotatable Bond Advantage vs. N1-H/N1-Methyl Analogs

1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine possesses one rotatable bond (the N1–CH₂CH₃ bond), whereas both 3,5-dimethyl-1H-pyrazol-4-amine and 1,3,5-trimethyl-1H-pyrazol-4-amine have zero rotatable bonds . This single additional degree of conformational freedom allows the ethyl group to adopt gauche or anti conformations, which can influence the orientation of the N1-substituent in a target binding pocket without introducing the entropic penalty associated with multiple rotatable bonds. In the context of fragment-based drug discovery, the ethyl substituent represents a minimal increase in molecular weight (+28 Da over N1-methyl, +14 Da over N1-H) that may improve shape complementarity to hydrophobic protein sub-pockets.

Rotatable Bond Count
Cross-study comparable
1 rotatable bond (+1 vs. comparators)
Conformational adaptation context
Minimal entropic penalty; supports fragment growth
Conformational flexibility Rotatable bonds Ligand efficiency Entropy

Distillation-Friendly Boiling Point vs. High-Melting N1-H Analog

The boiling point of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is predicted at 250.3±35.0 °C, which is approximately 50 °C lower than that of 3,5-dimethyl-1H-pyrazol-4-amine (300.7±37.0 °C) and approximately 70 °C higher than that of the deaminated analog 1-ethyl-3,5-dimethyl-1H-pyrazole (179.3 °C) . Additionally, the N1-H analog is a high-melting solid (mp 204–205 °C) that requires dissolution in polar aprotic solvents for handling, whereas the N1-ethyl compound is typically supplied as a free-flowing liquid or low-melting solid at ambient temperature, simplifying liquid-handling automation and large-scale process transfer.

Physical Form & Boiling Pt
Cross-study comparable
Bp ~250 °C; liquid/low-melting solid
Distillation-compatible purification context
50 °C lower bp vs. N1-H solid; supports scalable process
Purification Boiling point Process chemistry Physical form

1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine: Key Application Scenarios


JAK/STAT Kinase Inhibitor Synthesis with N1-Ethyl Selectivity

The 4-amino-(1H)-pyrazole scaffold has been validated as a core motif for potent JAK family kinase inhibitors, with compounds such as 3f and 11b achieving IC₅₀ values of 3.4–3.5 nM against JAK1/JAK3 and sub-micromolar antiproliferative activity in HEL and K562 cell lines . In programs where the N1-ethyl substituent has been identified—through SAR exploration—as the optimal group for balancing JAK isoform selectivity and cellular potency, 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine serves as the direct synthetic entry point, avoiding the need for N-alkylation optimization of the 3,5-dimethyl-1H-pyrazol-4-amine precursor. The demonstrated reactivity of this building block toward fused heterocycle formation (pyrazolo[4,3-c]pyrazole) further expands its utility for generating novel kinase inhibitor chemotypes with enhanced shape complementarity to the ATP-binding pocket [1].

Fragment Screening Libraries with Controlled Lipophilicity

With a molecular weight of 139.20 Da (or 175.66 Da as the HCl salt), a TPSA of 43.84 Ų, one rotatable bond, and an experimentally measured LogP of 1.68, 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine satisfies all Rule-of-Three criteria for fragment-based screening (MW <300, LogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3, rotatable bonds ≤3) . The N1-ethyl group provides an intermediate lipophilicity level (LogP ~1.7) that is not achievable with the N1-H (LogP 1.19) or N1-methyl (LogP 1.20) variants, filling a specific chemical space niche. This property profile makes the compound a valuable addition to fragment libraries where incremental LogP variation is used to probe hydrophobic sub-pocket occupancy without exceeding developability thresholds [1].

Agrochemical Fused Pyrazole Synthesis

Pyrazole derivatives have a well-established history as herbicides, fungicides, and insecticides. The validated reactivity of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine toward pyrazolo[4,3-c]pyrazole formation—documented in the Molaid reaction database with specific conditions (HCl, NaOMe, NaNO₂, H₂O/DMSO, 12 h) —provides a direct route to fused bicyclic pyrazole scaffolds that are underrepresented in commercial agrochemical libraries. The intermediate boiling point (~250 °C) and amenability to distillation-based purification also align with the cost-of-goods requirements of agrochemical process development, where scalable purification is a key procurement consideration [1].

Chemical Biology Probes with Amine Bioconjugation Handle

The C4-primary amine of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine serves as a reactive nucleophile for coupling to fluorophores, biotin, or solid-phase resins—enabling the generation of chemical biology probes (e.g., affinity chromatography ligands, fluorescent tracers) without requiring an additional linker installation step . The N1-ethyl group simultaneously modulates the binding affinity of the pyrazole core for its biological target, as demonstrated in 4-aminopyrazole-based kinase inhibitor SAR studies where N1-substitution significantly impacts potency and selectivity [1]. This dual functionality—a conjugation handle combined with a defined N1-substituent for target recognition—contrasts with the N1-H and N1-methyl analogs, which offer different physicochemical profiles and may not match the binding mode of the ethyl-bearing lead compound.

Application
Selection Property
Validation Focus
JAK/STAT Kinase Inhibitor Synthesis
Pre-installed N1-ethyl for matched SAR
Isoform selectivity and fused-ring chemotype exploration
Fragment Screening Libraries
Rule-of-Three compliant profile
Lipophilicity control and conformational adaptability
Agrochemical Fused Pyrazole Synthesis
Validated cyclization reactivity
Scalable purification and cost-of-goods alignment
Chemical Biology Probe Design
C4-NH₂ conjugation handle with defined N1-ethyl binding context
Target recognition and probe stability

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